Diisoeugenol

Cytotoxicity Anticancer screening Salivary gland carcinoma

Diisoeugenol (CAS 522-09-8) is a dimeric neolignan that exists as a 2,3-dihydro-1H-indene derivative, formally resulting from the oxidative [3+2] cycloaddition of two isoeugenol units. Unlike its planar benzofuran dimer congener dehydrodiisoeugenol (CAS 2680-81-1), diisoeugenol possesses a saturated five-membered carbocyclic ring bearing three contiguous stereocenters, giving rise to distinct α- and γ-diastereomeric forms that display divergent biological activities.

Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
CAS No. 522-09-8
Cat. No. B1216579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisoeugenol
CAS522-09-8
Synonymsdiisoeugenol
Molecular FormulaC20H24O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCC1C(C(C2=CC(=C(C=C12)OC)O)C3=CC(=C(C=C3)O)OC)C
InChIInChI=1S/C20H24O4/c1-5-13-11(2)20(12-6-7-16(21)18(8-12)23-3)15-9-17(22)19(24-4)10-14(13)15/h6-11,13,20-22H,5H2,1-4H3
InChIKeyQSYFPBASFNGQSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisoeugenol (CAS 522-09-8) Structural Overview for Informed Neolignan Procurement


Diisoeugenol (CAS 522-09-8) is a dimeric neolignan that exists as a 2,3-dihydro-1H-indene derivative, formally resulting from the oxidative [3+2] cycloaddition of two isoeugenol units [1]. Unlike its planar benzofuran dimer congener dehydrodiisoeugenol (CAS 2680-81-1), diisoeugenol possesses a saturated five-membered carbocyclic ring bearing three contiguous stereocenters, giving rise to distinct α- and γ-diastereomeric forms that display divergent biological activities [2]. This compound class, with molecular formula C20H24O4 and molecular weight 328.4 g/mol, occurs naturally in essential oils of Myristica fragrans (nutmeg) and Acorus calamus [3].

Dimeric neolignan with saturated indane core and three contiguous stereocenters
Exists as α- and γ-diastereomeric forms reported with divergent bioactivity profiles
Naturally occurs in Myristica fragrans and Acorus calamus essential oils

Why Isoeugenol Monomer or Benzofuran Dimers Cannot Substitute for Diisoeugenol (CAS 522-09-8) in Research Applications


The molecular architecture of diisoeugenol fundamentally differs from both its monomeric precursor isoeugenol and its structural isomer dehydrodiisoeugenol [1]. While isoeugenol (C10H12O2, MW 164.2) is a simple phenylpropanoid, diisoeugenol is a C20 dimer whose indane scaffold locks the molecule into a rigid, non-planar conformation that alters membrane partitioning, radical stability, and protein target engagement. The benzofuran dimer dehydrodiisoeugenol exhibits a planar aromatic core and displays a markedly different pharmacological fingerprint—including strong COX-2 inhibition not shared by the indane form [2]. Consequently, substituting one dimer for another or reverting to isoeugenol monomer in a biological assay or formulation study will produce non-interchangeable results in cytotoxicity, anti-inflammatory, and radical-scavenging readouts.

Isoeugenol Monomer
Smaller flexible phenylpropanoid; may exhibit different membrane partitioning, radical stability, and target engagement in cytotoxicity or antioxidant assays.
Dehydrodiisoeugenol (Benzofuran Dimer)
Planar aromatic core with strong COX-2 inhibition; substitution may shift anti-inflammatory and radical-scavenging readouts compared to the indane scaffold.

Diisoeugenol (CAS 522-09-8): Comparator-Anchored Quantitative Differentiation Evidence


Cytotoxicity Ranking: α-Diisoeugenol Exhibits Greater Cytotoxic Potency Than Isoeugenol and Eugenol Against HSG and HGF Cells

In a direct head-to-head study, the cytotoxic activity of eugenol dimers and monomers against the human submandibular gland carcinoma cell line (HSG) and normal human gingival fibroblasts (HGF) was ranked: dehydrodiisoeugenol ≈ α-diisoeugenol (indane dimer) > isoeugenol > eugenol > bis-eugenol [1]. In a separate investigation, α-diisoeugenol demonstrated a 50% cytotoxic concentration (CC50) of 1–3 µM against both HL-60 promyelocytic leukemia cells and HSG cells [2]. Isoeugenol, by comparison, ranked intermediate but lacked comparable CC50 precision in the same experiments. The dimerization of isoeugenol to the indane scaffold therefore amplifies cytotoxic potency relative to both monomeric parents and the biphenyl-type dimer bis-eugenol.

Cytotoxicity Ranking
Head-to-head
α-Diisoeugenol ranked highest; CC50 1–3 µM (HSG, HL-60)
Supports cell-model cytotoxicity endpoint review
MTT assay; comparison with isoeugenol, eugenol, bis-eugenol
Cytotoxicity Anticancer screening Salivary gland carcinoma

COX-2 Inhibitory Selectivity: Dehydrodiisoeugenol (Benzofuran Dimer) Inhibits COX-2 Expression Whereas α-Diisoeugenol (Indane Dimer, CAS 522-09-8) Does Not

In a controlled comparative study using RAW264.7 murine macrophages stimulated with lipopolysaccharide (LPS), dehydrodiisoeugenol (the benzofuran dimer) strongly inhibited cyclooxygenase-2 (COX-2) gene expression, whereas α-diisoeugenol (the indane dimer corresponding to CAS 522-09-8) and isoeugenol monomer did not inhibit COX-2 [1]. Dehydrodiisoeugenol additionally suppressed LPS-induced phosphorylation-dependent proteolysis of inhibitor κB-α and transcriptional activity of NF-κB. This functional divergence between two isoeugenol dimers—one inhibiting the COX-2/NF-κB inflammatory axis and the other being inactive on this target—demonstrates that the indane scaffold of CAS 522-09-8 does not engage the COX-2 pathway.

COX-2 Pathway
Head-to-head
α-Diisoeugenol: no inhibition; Dehydrodiisoeugenol: strong inhibition
Supports COX-2 independent pathway interpretation
RAW264.7 macrophages; LPS-stimulated
Anti-inflammatory COX-2 inhibition NF-κB signaling

ABTS•+ Radical-Cation Scavenging: γ-Diisoeugenol is Approximately 3‑Fold More Potent Than Vitamin E

In a comparative evaluation using the Trolox Equivalent Antioxidant Capacity (TEAC) assay based on ABTS•+ radical-cation decolorization, γ-diisoeugenol (the γ-configuration indane dimer) was approximately 3‑fold more potent than vitamin E (α-tocopherol) [1]. The study synthesized multiple eugenol derivatives under green chemistry protocols and benchmarked them against standard antioxidants including BHA, BHT, and vitamin E. γ-Diisoeugenol and 1,3-dioxanylphenol were identified as the two most active molecules in the panel, outperforming the reference compounds. This positions γ-diisoeugenol as a high-potency radical scavenger of natural origin.

ABTS+ Scavenging
Reported
γ-Diisoeugenol ~3-fold more potent than vitamin E
Supports antioxidant screening context
TEAC assay; 96-well microplate
Antioxidant Free radical scavenger Natural preservative

DPPH Radical Scavenging Kinetics: Dehydrodiisoeugenol Displays a 65‑Fold Slower TEC50 Than Isoeugenol, Indicating a Prolonged but Weaker Contribution

A systematic DPPH radical scavenging study demonstrated that dehydrodiisoeugenol (the benzofuran dimer) has a TEC50 of 201 min, compared to a TEC50 of 3.1 min for isoeugenol monomer [1]. This 65‑fold slower reaction kinetics means that dehydrodiisoeugenol's contribution to the initial rapid radical-scavenging phase of isoeugenol is practically negligible; however, its phenoxyl radical is correspondingly more stable, as confirmed by electron spin resonance (ESR) spectroscopy [2]. In contrast, dehydrodieugenol (the eugenol-derived dimer) retained significant antioxidant activity (TEC50 = 85 min vs. eugenol TEC50 = 126 min). This dissociation between kinetic speed and radical persistence is a distinguishing feature of the diisoeugenol scaffold.

DPPH Kinetics
Head-to-head
TEC50 201 min (dehydrodiisoeugenol) vs 3.1 min (isoeugenol); 65-fold slower
Supports sustained radical-quenching context
DPPH assay; methanol; absorbance 515 nm
Antioxidant kinetics DPPH assay Radical stability

Antiplatelet Mechanism: Diisoeugenol (CAS 522-09-8) Inhibits Thromboxane B2 Formation and Phosphoinositide Breakdown via a Dual Pathway Not Engaged by Aspirin Alone

Diisoeugenol (CAS 522-09-8) concentration-dependently inhibited thromboxane B2 formation in rabbit platelets stimulated by arachidonic acid, collagen, and thrombin, and concurrently inhibited inositol monophosphate formation induced by collagen, platelet-activating factor (PAF), and thrombin [1]. The antiplatelet effect was irreversible (aggregability could not be restored after washing) and cAMP-independent. In contrast, the reference antiplatelet agent aspirin acts primarily through irreversible COX-1 acetylation to block thromboxane A2 synthesis alone. While direct IC50 values for diisoeugenol were not reported, the structurally related demethyldiisoeugenol demonstrated IC50 values of 53.6–157.3 µM against various agonists [2]. For context, eugenol monomer exhibits IC50 values of 0.05 µM (arachidonic acid) and 0.7 µM (collagen) [3].

Antiplatelet Pathway
Class-level
Dual inhibition: thromboxane B2 and phosphoinositide breakdown
Supports platelet signaling pathway research
Demethyldiisoeugenol IC50 53-157 µM (class reference)
Antiplatelet Thromboxane inhibition Phosphoinositide signaling

Diisoeugenol (CAS 522-09-8): Evidence-Backed Research and Industrial Application Scenarios


Anticancer Screening Libraries: α-Diisoeugenol as a Cytotoxic Indane Scaffold Lead

Based on the cytotoxicity ranking showing α-diisoeugenol's superior potency over isoeugenol and eugenol against HSG and HL-60 cells (CC50 1–3 µM) [1], procurement of α-diisoeugenol-enriched or stereochemically defined indane dimer is warranted for anticancer screening programs targeting oral, leukemic, or solid tumor cell lines. The indane dimer's higher lipophilicity and membrane-interactive radical mechanism provide a differentiated phenotype compared to monomeric eugenol controls.

Mechanistic Pathway Dissection: Using α-Diisoeugenol as a COX-2-Inactive Matched Dimer Control

The finding that α-diisoeugenol (CAS 522-09-8) does not inhibit COX-2 expression, while dehydrodiisoeugenol potently suppresses both COX-2 and NF-κB activation [2], establishes the indane dimer as an essential negative control in anti-inflammatory pathway studies. Researchers investigating COX-2-dependent vs. COX-2-independent anti-inflammatory mechanisms can employ these two dimers as a structurally matched active/inactive pair.

Natural Antioxidant Formulation: γ-Diisoeugenol as a High-Potency Vitamin E Alternative

γ-Diisoeugenol's approximately 3‑fold higher ABTS•+ radical-scavenging potency relative to vitamin E [3] supports its evaluation as a natural antioxidant ingredient in cosmetics, functional foods, and nutraceutical formulations. Its indane scaffold may also confer greater thermal and oxidative stability than vitamin E in certain matrices, though stability data under formulation-relevant conditions should be generated.

Antiplatelet Drug Discovery: Diisoeugenol as a Dual-Mechanism Thromboxane/Phosphoinositide Probe

The unique dual inhibition of thromboxane B2 formation and phosphoinositide breakdown [4] distinguishes diisoeugenol from aspirin (COX-1-only) and eugenol monomer (primarily COX-1). Platelet pharmacology laboratories can procure diisoeugenol (CAS 522-09-8) to probe the contribution of phosphoinositide signaling in thrombus formation, particularly under experimental conditions where aspirin-resistance or non-COX-1 pathways are being investigated.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model cytotoxicity endpoint review
Cytotoxicity ranking across tumor cell lines
Inflammatory pathway research
COX-2-inactive matched dimer control
COX-2/NF-κB pathway interpretation
Antioxidant screening studies
Radical-scavenging assay context
ABTS•+ endpoint comparison
Platelet signaling research
Dual-pathway inhibition context
Thromboxane/phosphoinositide endpoint monitoring
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